molecular formula C5H3BrCl2S B6236554 3-bromo-5-chloro-2-(chloromethyl)thiophene CAS No. 2639455-44-8

3-bromo-5-chloro-2-(chloromethyl)thiophene

Cat. No.: B6236554
CAS No.: 2639455-44-8
M. Wt: 246
InChI Key:
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Description

3-bromo-5-chloro-2-(chloromethyl)thiophene is a sulfur-containing heterocyclic compound It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-2-(chloromethyl)thiophene can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane . Another method involves the halogen dance reaction, which is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-2-(chloromethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and coupled products with different aromatic or aliphatic groups.

Scientific Research Applications

3-bromo-5-chloro-2-(chloromethyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-2-(chloromethyl)thiophene involves its interaction with various molecular targets. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of halogen atoms influences its reactivity and stability, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-bromo-5-chloro-2-(chloromethyl)thiophene include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which provides unique reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex molecules and materials with tailored properties.

Properties

CAS No.

2639455-44-8

Molecular Formula

C5H3BrCl2S

Molecular Weight

246

Purity

95

Origin of Product

United States

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